molecular formula C15H9ClFN3OS B2624814 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide CAS No. 392242-02-3

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

Cat. No. B2624814
CAS RN: 392242-02-3
M. Wt: 333.77
InChI Key: WZYUTXULNNILGP-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide” is a chemical compound that is part of a class of molecules known as 1,3,4-thiadiazoles . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibit a wide variety of biological activity . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide” was confirmed by NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has been investigated for its antiviral properties. Specifically, compounds derived from it have demonstrated activity against the tobacco mosaic virus (TMV) . Further research could explore its potential as an antiviral agent against other viruses.

Antitubercular Agents

While not directly studied for antitubercular activity, related 1,3,5-oxadiazole derivatives have shown promise in this field . Investigating the potential of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide in inhibiting Mycobacterium tuberculosis could be worthwhile.

Antifungal Properties

Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been reported to possess antifungal activity . Exploring the efficacy of this compound against fungal pathogens could be valuable.

Herbicidal Applications

Certain sulfonamide derivatives have demonstrated herbicidal properties for agricultural use . Investigating whether N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide exhibits similar effects on weed control could be relevant.

Anticonvulsant Activity

Although not directly studied for this purpose, other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Further research could explore whether this compound has similar effects.

Other Biological Activities

1,3,4-Thiadiazoles have been associated with antibacterial properties . Investigating the antibacterial potential of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide could provide valuable insights.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYUTXULNNILGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

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